5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole
Overview
Description
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of suitable nitroalkenes with chloromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxazoles, and other functionalized heterocycles .
Scientific Research Applications
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted oxazoles and chloromethyl derivatives. Examples are 5-(Chloromethyl)-2-methyl-4-nitro-1,2-oxazole and 5-(Chloromethyl)-3-methyl-4-nitro-1,3-oxazole .
Uniqueness
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl group and a nitro group on the oxazole ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWSCRYBMTIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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